"1H-Indazole, 5-bromo-3-(1-piperazinyl)-" physical properties
"1H-Indazole, 5-bromo-3-(1-piperazinyl)-" physical properties
Title: Comprehensive Physicochemical Profiling and Experimental Methodologies for 1H-Indazole, 5-bromo-3-(1-piperazinyl)-
Executive Summary & Chemical Identity
In modern medicinal chemistry, the indazole scaffold serves as a privileged bioisostere for indole and purine rings, frequently deployed in the design of kinase inhibitors and central nervous system (CNS) agents. 1H-Indazole, 5-bromo-3-(1-piperazinyl)- (Molecular Formula: C11H13BrN4) is a highly versatile, functionalized building block.
The strategic placement of a bromine atom at the C5 position and a piperazine moiety at the C3 position creates a bifunctional pharmacophore:
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The 5-Bromo Substituent: Acts as a lipophilic anchor. In kinase active sites, halogens frequently engage in highly directional halogen bonding with backbone carbonyl oxygens, significantly enhancing binding affinity and residence time.
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The 3-Piperazinyl Group: Provides a basic, water-solubilizing center. The secondary amine of the piperazine ring is critical for forming salt bridges with conserved aspartate residues in G-protein coupled receptors (GPCRs), such as the 5-HT (serotonin) and dopamine receptors [1].
Physicochemical Properties & Structural Analysis
Understanding the physicochemical behavior of 1H-Indazole, 5-bromo-3-(1-piperazinyl)- is paramount for predicting its pharmacokinetic (PK) profile and optimizing downstream synthetic handling. The compound exhibits amphoteric characteristics due to the acidic indazole proton and the highly basic piperazine nitrogen [4].
Table 1: Quantitative Physicochemical Data
| Property | Value (Predicted/Experimental Range) | Mechanistic Implication |
| Molecular Weight | 281.15 g/mol | Highly ligand-efficient; leaves ample molecular weight budget for further elaboration (Rule of 5 compliant). |
| LogP (Partition Coefficient) | 1.8 – 2.2 | Optimal balance of aqueous solubility and membrane permeability. The bromo group offsets the hydrophilicity of piperazine. |
| pKa (Basic) | ~9.5 – 9.7 (Piperazine N4) | Protonated at physiological pH (7.4), ensuring high aqueous solubility and enabling electrostatic interactions with target proteins [1]. |
| pKa (Acidic) | ~11.5 – 12.5 (Indazole N1) | Remains neutral under physiological conditions but can be deprotonated by strong bases (e.g., NaH) for N1-alkylation. |
| Topological Polar Surface Area | ~53.0 Ų | Excellent for CNS penetration. Values < 90 Ų are strongly correlated with blood-brain barrier (BBB) crossing. |
| H-Bond Donors / Acceptors | 2 / 4 | Provides multiple vectors for target engagement without violating Lipinski's parameters. |
Synthetic Methodology & Workflow
Synthesizing 3-amino-substituted indazoles is notoriously challenging. Standard nucleophilic aromatic substitution (SNAr) is often sluggish because the indazole core is electron-rich compared to typical SNAr substrates (like 2-chloropyridine). To overcome this activation barrier, a Buchwald-Hartwig cross-coupling strategy is employed [3].
Experimental Protocol: Synthesis of 1H-Indazole, 5-bromo-3-(1-piperazinyl)-
Rationale: We utilize a palladium-catalyzed C–N coupling over direct condensation to prevent regioselectivity issues and maximize yield. N1-protection of the indazole is critical; an unprotected indazole NH can coordinate to the palladium center, poisoning the catalyst and stalling the catalytic cycle.
Step 1: Regioselective C3-Iodination
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Dissolve 5-bromo-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF).
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Add KOH (2.0 eq) and cool the mixture to 0 °C.
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Slowly add a solution of iodine (I2, 1.2 eq) in DMF. The high electron density at the C3 position directs electrophilic aromatic substitution exclusively to this site.
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Quench with aqueous sodium thiosulfate to reduce unreacted iodine. Isolate 5-bromo-3-iodo-1H-indazole .
Step 2: N1-Protection (THP or Boc)
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Suspend the intermediate in dichloromethane (DCM) with a catalytic amount of p-toluenesulfonic acid (pTSA).
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Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and stir at room temperature for 4 hours to yield the N1-THP protected indazole. Note: This prevents Pd-catalyst deactivation in the next step.
Step 3: Buchwald-Hartwig Amination
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In an oven-dried Schlenk flask, combine the protected indazole (1.0 eq), 1-Boc-piperazine (1.2 eq), Pd2(dba)3 (0.05 eq), and XPhos ligand (0.10 eq).
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Add sodium tert-butoxide (NaOtBu, 1.5 eq) and anhydrous toluene.
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Degas the mixture via three freeze-pump-thaw cycles. Heat at 90 °C for 12 hours. The bulky XPhos ligand facilitates reductive elimination, driving the formation of the C3-N bond [3].
Step 4: Global Deprotection
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Dissolve the coupled product in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA).
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Stir at room temperature for 2 hours to simultaneously remove the N1-THP and piperazine-Boc protecting groups.
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Concentrate under vacuum and precipitate the final product as a hydrochloride salt using 2M HCl in diethyl ether [2].
Caption: Synthetic workflow for 1H-Indazole, 5-bromo-3-(1-piperazinyl)- via Buchwald-Hartwig amination.
Mechanistic Role in Drug Discovery
Compounds bearing the 3-(piperazin-1-yl)-1H-indazole motif are highly prized in neuropharmacology. The spatial arrangement of the basic piperazine nitrogen relative to the aromatic indazole core closely mimics endogenous monoamine neurotransmitters.
When acting as a ligand for 5-HT (serotonin) GPCRs, the protonated piperazine nitrogen forms a critical electrostatic salt bridge with a highly conserved Aspartate residue (e.g., Asp3.32) in transmembrane helix 3 (TM3). Concurrently, the indazole core engages in π−π stacking with aromatic residues in TM5 and TM6, triggering the conformational shift required for G-protein activation or antagonism.
Caption: Pharmacodynamic signaling pathway of 3-piperazinyl indazoles acting on 5-HT GPCR receptors.
Analytical Validation & Characterization
To ensure the scientific integrity of the synthesized compound, a self-validating analytical suite must be employed:
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).
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Validation: Look for the characteristic bromine isotope pattern in the mass spectrum. The [M+H]+ peak should present as a 1:1 doublet at m/z 281.0 and 283.0, confirming the presence of the 79Br and 81Br isotopes.
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Nuclear Magnetic Resonance (1H-NMR, DMSO-d6):
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Validation: The indazole N1 proton will appear as a broad singlet far downfield (~12.0 - 12.5 ppm). The piperazine protons typically resolve as two distinct multiplets around 2.8 - 3.2 ppm. The C4 and C6 protons of the indazole ring will show meta/ortho coupling indicative of the C5-bromo substitution.
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X-Ray Powder Diffraction (XRD):
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Validation: If isolated as a hydrochloride salt, XRD is utilized to confirm the crystalline polymorph, ensuring batch-to-batch consistency for downstream in vitro or in vivo assays.
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References
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National Center for Biotechnology Information. "Piperazine - Compound Summary". PubChem Database. URL: [Link]
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PrepChem. "Synthesis of a. 3-(1-Piperazinyl)-1H-indazole". PrepChem Organic Synthesis. URL: [Link]
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Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide". Chemical Science (Referenced via MIT DSpace). URL: [Link]
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RSC Publishing. "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?". MedChemComm. URL: [Link]
